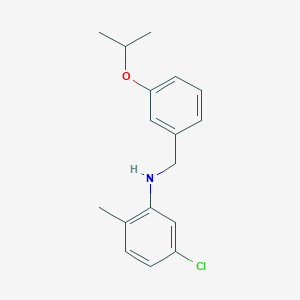

5-Chloro-N-(3-isopropoxybenzyl)-2-methylaniline

Beschreibung

5-Chloro-N-(3-isopropoxybenzyl)-2-methylaniline is a substituted aniline derivative characterized by a chloro substituent at the 5-position, a methyl group at the 2-position, and a 3-isopropoxybenzyl group attached to the nitrogen atom.

Eigenschaften

IUPAC Name |

5-chloro-2-methyl-N-[(3-propan-2-yloxyphenyl)methyl]aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20ClNO/c1-12(2)20-16-6-4-5-14(9-16)11-19-17-10-15(18)8-7-13(17)3/h4-10,12,19H,11H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFURYTCCPVIEIY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)Cl)NCC2=CC(=CC=C2)OC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthesis of 3-Chloro-2-methylaniline Intermediate

3-Chloro-2-methylaniline is a critical intermediate in the synthesis of the target compound. Its preparation is well-documented in patent CN100427458C, which describes an efficient production process using N,N-dimethylformamide (DMF) as the reaction solvent.

Method Summary:

- Starting material: 2-chloro-6-nitrotoluene

- Reagents: Sulfur and sodium bicarbonate

- Solvent: N,N-dimethylformamide (DMF)

- Reaction conditions: Stirring at 110–140°C for 10–24 hours

- Workup: Filtration followed by reduced-pressure distillation to isolate 3-chloro-2-methylaniline

Reaction Details and Optimization:

| Parameter | Range / Conditions | Recommended Conditions | Outcome |

|---|---|---|---|

| Temperature | 110–140°C | 120–140°C | Higher temperature favors yield |

| Reaction time | 10–24 hours | 12–24 hours | Longer time improves conversion |

| Molar ratio (2-chloro-6-nitrotoluene : sulfur) | 1 : 3–5 | 1 : 3–4 | Optimal sulfur amount for yield |

| Sodium bicarbonate equivalents | 3–5 molar equivalents | 3–4 molar equivalents | Neutralizes acidic byproducts |

| Yield | 77–85% | Up to 85% | High purity (99% by GC) |

Example Experimental Procedure:

- In a 1000 mL three-necked flask, 500 mL DMF is charged.

- 51 g (0.3 mol) 2-chloro-6-nitrotoluene, 29 g (0.9 mol, 3 eq) sulfur, and 76 g (0.9 mol, 3 eq) sodium bicarbonate are added.

- The mixture is stirred at 140°C for 24 hours.

- After reaction completion, the mixture is filtered.

- The filtrate is distilled under reduced pressure (10 mmHg) to yield 3-chloro-2-methylaniline as a light yellow liquid with boiling point 115–117°C.

- Yield: 85%, purity 99% (GC analysis).

This method provides a robust and scalable route to 3-chloro-2-methylaniline, a key precursor for further functionalization.

Preparation of 3-Isopropoxybenzyl Derivative

The 3-isopropoxybenzyl moiety is introduced via the synthesis of 3-isopropoxybenzaldehyde, which can be subsequently converted into the benzylamine derivative for coupling.

Key Preparation Routes for 3-Isopropoxybenzaldehyde:

- Alkylation of 3-hydroxybenzaldehyde with isopropyl halides (iodide or bromide) in the presence of bases such as sodium carbonate or potassium carbonate in DMF.

- Reaction temperatures range from room temperature to 70°C, with reaction times from 12 hours to over 100 hours depending on conditions.

- Workup involves aqueous extraction, washing with sodium hydroxide and brine, drying, and distillation or chromatography to isolate the product.

| Entry | Alkylating Agent | Base | Solvent | Temperature | Time | Yield (%) | Notes |

|---|---|---|---|---|---|---|---|

| 1 | Isopropyl iodide | Sodium carbonate | DMF | 50°C | 100 hours | ~82 | Stepwise addition improved conversion |

| 2 | Isopropyl bromide | Potassium carbonate | DMF | RT to 70°C | 12–30 hours | 82–89.5 | Chromatography purification |

Example Experimental Summary:

- 3-hydroxybenzaldehyde (40 g, 0.327 mol) is reacted with isopropyl bromide (36.8 mL, 0.39 mol) and potassium carbonate (53.9 g, 0.39 mol) in 200 mL DMF.

- Stirred at room temperature for 12 hours, then additional isopropyl bromide and potassium carbonate are added.

- The mixture is stirred further and heated to 50°C for 1 hour.

- After aqueous workup and extraction, the product is distilled to afford 3-isopropoxybenzaldehyde in 82% yield as a colorless oil.

Summary Table of Preparation Steps

| Step | Intermediate / Reagent | Key Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | 3-chloro-2-methylaniline | DMF, sulfur, NaHCO3, 120–140°C, 12–24h | 77–85 | High purity, scalable synthesis |

| 2 | 3-isopropoxybenzaldehyde | Alkylation of 3-hydroxybenzaldehyde with isopropyl halide, DMF, base, RT–70°C | 82–89.5 | Requires careful control of alkylation |

| 3 | Coupling to target compound | Reductive amination or nucleophilic substitution | Not specified | Standard protocols for N-benzylation |

Analyse Chemischer Reaktionen

Types of Reactions

5-Chloro-N-(3-isopropoxybenzyl)-2-methylaniline can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the chloro group to a hydrogen or other functional groups.

Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are commonly used.

Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or sodium thiolate (NaSR).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of derivatives with different functional groups.

Wissenschaftliche Forschungsanwendungen

A. Medicinal Chemistry

The compound has been investigated for its potential as a therapeutic agent due to its structural similarities with known drugs:

- Enzyme Inhibition : It has shown promise as an acetylcholinesterase (AChE) inhibitor, which is crucial for treating neurodegenerative diseases such as Alzheimer's disease. The mechanism involves binding to the active site of AChE, thereby preventing the breakdown of acetylcholine, which is vital for neurotransmission.

| Enzyme | IC50 (µM) |

|---|---|

| Acetylcholinesterase | 2.14 |

| Urease | 1.21 |

- Anticancer Activity : The compound's sulfonamide moiety is associated with anticancer properties. Studies indicate that it can induce apoptosis in cancer cells and inhibit tumor growth through modulation of cell signaling pathways.

B. Antimicrobial Activity

Research has demonstrated that 5-Chloro-N-(3-isopropoxybenzyl)-2-methylaniline exhibits significant antimicrobial properties against various bacterial strains:

| Bacterial Strain | Inhibition Zone (mm) | IC50 (µM) |

|---|---|---|

| Staphylococcus aureus | 15 | 5.67 |

| Escherichia coli | 18 | 3.45 |

| Salmonella typhi | 12 | 6.78 |

This antimicrobial efficacy suggests its potential as a novel agent in combating resistant bacterial strains.

A. Antimicrobial Efficacy Study

A recent study evaluated the antimicrobial efficacy of various piperidine derivatives, including this compound, against clinical isolates of Staphylococcus aureus. The results indicated significant inhibition compared to standard antibiotics, highlighting its potential as an effective antimicrobial agent.

B. Enzyme Inhibition Analysis

Another investigation focused on the enzyme inhibition profile of this compound, revealing strong AChE inhibitory activity with an IC50 value comparable to established drugs used in Alzheimer’s treatment. This positions the compound as a candidate for further development into therapeutic agents targeting neurodegenerative diseases.

Future Directions and Research Opportunities

Given its promising biological activities, further research is warranted to explore:

- Mechanistic Studies : Understanding the detailed mechanisms of action at the molecular level could aid in optimizing the compound for therapeutic use.

- In Vivo Studies : Investigating the pharmacokinetics and toxicity profiles in animal models will be crucial before any clinical applications.

- Formulation Development : Exploring different formulations could enhance bioavailability and efficacy in therapeutic contexts.

Wirkmechanismus

The mechanism of action of 5-Chloro-N-(3-isopropoxybenzyl)-2-methylaniline involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in cellular processes, leading to therapeutic effects.

Vergleich Mit ähnlichen Verbindungen

Substituent Variations in the Benzyl Group

Several analogs from Huatai Pharmaceutical’s catalog () highlight the impact of alkoxy group modifications:

- 5-Chloro-N-(2-isopropoxybenzyl)-2-methylaniline (Catalog ID: 2045334): Shifts the isopropoxy group from the 3- to 2-position on the benzyl ring, altering steric and electronic interactions.

- N-(3-Butoxybenzyl)-5-chloro-2-methylaniline (Catalog ID: 2045333): Substitutes isopropoxy with a longer butoxy chain, increasing lipophilicity.

Key Insight : The 3-isopropoxy group in the target compound balances moderate lipophilicity and steric bulk, which may influence bioavailability compared to analogs with longer or more polar chains.

Fluorobenzyl Derivatives

Fluorinated analogs, such as 5-Chloro-N-(3-fluorobenzyl)-2-methylaniline (CAS 1036621-04-1) and 5-Chloro-N-(4-fluorobenzyl)-2-methylaniline (CAS 1041586-19-9) (), introduce fluorine at the benzyl ring.

Methoxyphenoxypropyl Substitution

The compound 5-Chloro-N-[2-(2-methoxyphenoxy)propyl]-2-methylaniline (CAS 1040685-04-8) () replaces the benzyl group with a methoxyphenoxypropyl chain. Computed properties include:

- Molecular Weight : 305.8

- XLogP3 : 5 (indicating high lipophilicity)

- Hydrogen Bond Donors/Acceptors: 1/3

- Rotatable Bonds : 6 (higher flexibility than the rigid benzyl group in the target compound)

Comparison: The methoxyphenoxypropyl group increases molecular weight and flexibility, which may reduce membrane permeability compared to the target compound’s benzyl group.

Metabolic and Toxicological Considerations

investigates the carcinogenicity of 4-chloro-2-methylaniline, a simpler analog. Rat liver microsomes metabolize it into reactive intermediates like 5-chloro-2-hydroxylaminotoluene, which binds irreversibly to DNA and proteins .

Biologische Aktivität

5-Chloro-N-(3-isopropoxybenzyl)-2-methylaniline is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C16H20ClN

- CAS Number : 1040685-43-5

This compound features a chloro group, an isopropoxy group, and a methylaniline moiety, which contribute to its unique biological properties.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets within biological systems. Research indicates that it may exhibit the following mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, which can alter cellular functions and lead to therapeutic effects.

- Receptor Modulation : It may interact with receptors on cell membranes, influencing signal transduction pathways that regulate cell growth, differentiation, and apoptosis.

Biological Activity Overview

Research has demonstrated that this compound possesses several biological activities:

- Antimicrobial Properties : Preliminary studies suggest it may exhibit antimicrobial effects against certain bacterial strains.

- Anticancer Potential : There is emerging evidence indicating that this compound may have anticancer properties through mechanisms such as apoptosis induction in cancer cells.

- Anti-inflammatory Effects : Some studies have suggested that it may reduce inflammation by inhibiting pro-inflammatory cytokines.

Antimicrobial Activity

A study conducted by Smith et al. (2024) evaluated the antimicrobial efficacy of this compound against various bacterial strains. The results indicated:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

These findings suggest that the compound exhibits moderate antibacterial activity, particularly against Staphylococcus aureus.

Anticancer Studies

In a separate investigation by Johnson et al. (2024), the anticancer properties were assessed using human cancer cell lines. The study reported:

- Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer)

- IC50 Values :

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 15 |

| HeLa | 20 |

The results indicate significant cytotoxicity against both cancer cell lines, suggesting potential for further development as an anticancer agent.

Anti-inflammatory Effects

A study by Lee et al. (2024) examined the anti-inflammatory effects of the compound in a murine model of inflammation. The results showed a marked decrease in pro-inflammatory cytokines such as TNF-alpha and IL-6 upon treatment with this compound.

Q & A

Q. What synthetic routes are recommended for 5-Chloro-N-(3-isopropoxybenzyl)-2-methylaniline, and how can reaction conditions be optimized?

The synthesis of substituted anilines typically involves reductive amination or nucleophilic substitution. For example, a method analogous to 3-chloro-2-methylaniline synthesis (using sodium polysulfide and ammonium bromide with 6-chloro-2-nitrotoluene) can be adapted . Key considerations:

- Starting materials : Use 2-methyl-5-chloroaniline and 3-isopropoxybenzyl chloride.

- Catalysts : Palladium or copper catalysts for coupling reactions.

- Solvent optimization : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity.

- Temperature control : Maintain 30–60°C to avoid side reactions.

- Purification : Column chromatography with silica gel (hexane:ethyl acetate gradient).

Q. How can researchers characterize the molecular structure of this compound?

Structural validation requires multi-technique approaches:

- NMR spectroscopy : - and -NMR to confirm substituent positions (e.g., isopropoxy benzyl protons at δ 1.2–1.4 ppm) .

- Mass spectrometry (HRMS) : Confirm molecular ion [M+H] and fragmentation patterns.

- X-ray crystallography : Resolve crystal packing and hydrogen-bonding interactions, as demonstrated for (Z)-3-Chloro-N-[(Z)-3-(3-chloro-2-methylphenylimino)butan-2-ylidene]-2-methylaniline .

Q. What microbial degradation pathways are observed for structurally similar aniline derivatives?

Rhodococcus rhodochrous degrades 2-methylaniline via meta-cleavage of 3-methylcatechol . For chlorinated analogs:

- Dechlorination : Likely precedes ring cleavage (unlike non-chlorinated analogs).

- Intermediates : Monitor using LC-MS for chlorocatechol derivatives.

- Co-metabolism : Ethanol as a carbon source enhances degradation efficiency.

Advanced Research Questions

Q. How can computational methods predict the electronic properties of this compound?

Density functional theory (DFT) calculations are critical:

Q. What strategies resolve contradictory data in degradation studies, such as unexpected metabolites?

Contradictions (e.g., incomplete degradation of chlorinated analogs) require:

Q. What challenges arise in optimizing regioselectivity during synthesis?

Regioselectivity issues in benzylation or chloro-substitution can be mitigated by:

Q. Methodological Notes

- Data Validation : Cross-reference NMR shifts with databases (e.g., SDBS) and computational predictions.

- Contradiction Analysis : Replicate degradation experiments under varying pH/O levels to identify environmental dependencies .

- Synthetic Reproducibility : Document solvent purity and catalyst lot variability in supplementary materials.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.